molecular formula C12H19NO4 B2423488 Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate CAS No. 2418724-04-4

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate

Cat. No.: B2423488
CAS No.: 2418724-04-4
M. Wt: 241.287
InChI Key: XCDSCCUFSRAPRY-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is an organic compound with the molecular formula C12H19NO4. It is a morpholine derivative that features a tert-butyl ester group, a formyl group, and an ethenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Scientific Research Applications

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the morpholine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Ethenyl Group Addition: The ethenyl group can be introduced through a Heck reaction, which involves the coupling of the formylated morpholine with an appropriate vinyl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Palladium-catalyzed coupling reactions with vinyl halides.

Major Products Formed

    Oxidation: Tert-butyl 3-ethenyl-3-carboxymorpholine-4-carboxylate.

    Reduction: Tert-butyl 3-ethenyl-3-hydroxymethylmorpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethenyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-formylmorpholine-4-carboxylate: Lacks the ethenyl group, making it less reactive in certain substitution reactions.

    Tert-butyl 3-ethenylmorpholine-4-carboxylate: Lacks the formyl group, reducing its ability to undergo oxidation and reduction reactions.

    Tert-butyl 3-ethenyl-3-hydroxymethylmorpholine-4-carboxylate: Contains a hydroxymethyl group instead of a formyl group, altering its reactivity profile.

Uniqueness

Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate is unique due to the presence of both the formyl and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-12(8-14)9-16-7-6-13(12)10(15)17-11(2,3)4/h5,8H,1,6-7,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSCCUFSRAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1(C=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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